![molecular formula C19H16O B13775225 3-Benzyl[1,1'-biphenyl]-2-ol CAS No. 22040-08-0](/img/structure/B13775225.png)
3-Benzyl[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by a solid state with a white to yellowish color and a unique aroma . It is a derivative of biphenyl, where a phenylmethyl group is attached to the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Phenylmethyl)[1,1’-biphenyl]ol typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a nucleophile and an aryl halide with electron-withdrawing groups . The reaction mechanism involves the formation of a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on one of the aromatic-ring carbons .
Industrial Production Methods: Industrial production methods for (Phenylmethyl)[1,1’-biphenyl]ol are not extensively documented. the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Phenylmethyl)[1,1’-biphenyl]ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, involving nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Hydroxide ions, aryl halides with electron-withdrawing groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols.
Scientific Research Applications
(Phenylmethyl)[1,1’-biphenyl]ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Phenylmethyl)[1,1’-biphenyl]ol involves its interaction with molecular targets through nucleophilic aromatic substitution. The compound’s effects are mediated by the formation of a Meisenheimer complex, which facilitates the substitution of aromatic ring substituents . This mechanism is crucial for its reactivity and applications in various chemical processes.
Comparison with Similar Compounds
Benzyl Alcohol: Similar in structure but lacks the biphenyl group.
Phenylmethanol: Another related compound with a simpler structure.
Biphenyl: The parent compound without the phenylmethyl group.
Uniqueness: (Phenylmethyl)[1,1’-biphenyl]ol is unique due to its combination of a biphenyl structure with a phenylmethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
22040-08-0 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-benzyl-6-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2 |
InChI Key |
SAMBPHSTNUKQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


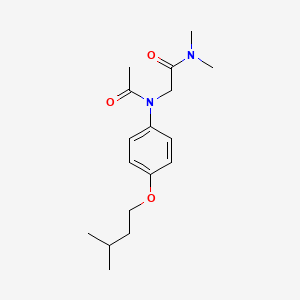
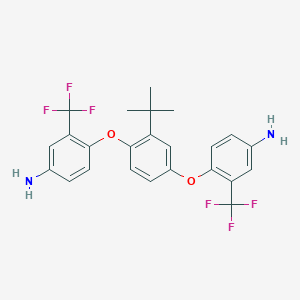

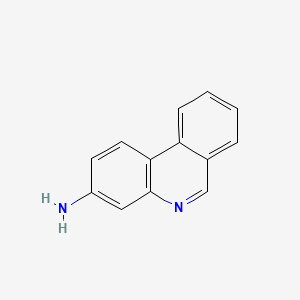


![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
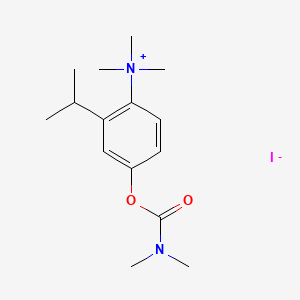

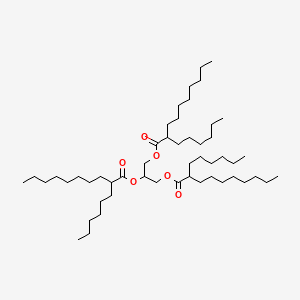
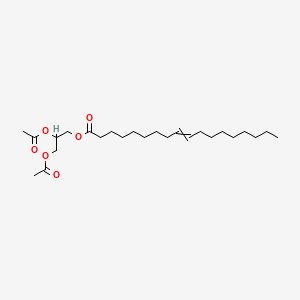

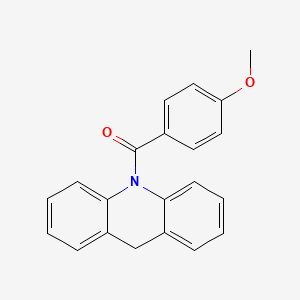
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
